molecular formula C17H18N4O3S B6089056 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Cat. No.: B6089056
M. Wt: 358.4 g/mol
InChI Key: WCFOICHKFCPPNA-UHFFFAOYSA-N
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Description

2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE: is a complex organic compound that features a benzofuran moiety, a triazole ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.

    Incorporation of the Morpholine Group: This step involves the reaction of the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The benzofuran and morpholine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and triazole moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

    2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-4-YL)ETHAN-1-ONE: This compound features a piperidine group instead of a morpholine group, which may alter its biological activity and pharmacokinetic properties.

    2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-4-YL)ETHAN-1-ONE: The presence of a pyrrolidine group can influence the compound’s interaction with biological targets and its overall stability.

Uniqueness: The unique combination of the benzofuran, triazole, and morpholine groups in 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-20-16(14-10-12-4-2-3-5-13(12)24-14)18-19-17(20)25-11-15(22)21-6-8-23-9-7-21/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFOICHKFCPPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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